PDGFR Tyrosine Kinase Inhibitor III

Catalog No.
S638609
CAS No.
205254-94-0
M.F
C27H27N5O4
M. Wt
485.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PDGFR Tyrosine Kinase Inhibitor III

CAS Number

205254-94-0

Product Name

PDGFR Tyrosine Kinase Inhibitor III

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide

Molecular Formula

C27H27N5O4

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33)

InChI Key

INTPTKHSGKBHHW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC

Description

PDGF receptor tyrosine kinase inhibitor III is an N-arylpiperazine that is piperazine in which the hydrogen attached to the nitrogen at position 1 is replaced by a (4-phenoxyphenyl)aminocarbonyl group, while the hydrogen attached to the nitrogen at position 4 is replaced by a 6,7-dimethoxyquinazolin-4-yl group. It is an inhibitor of tyrosine kinases FLT3, PDGFR and KIT. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a N-arylpiperazine, a N-carbamoylpiperazine, an aromatic ether, a member of phenylureas, a member of quinazolines and a tertiary amino compound.

PDGFR Tyrosine Kinase Inhibitor III, also known by its chemical name IUN54940, is an ATP-competitive inhibitor specifically targeting the platelet-derived growth factor receptor. It has a molecular formula of C27H27N5O4C_{27}H_{27}N_{5}O_{4} and a molecular weight of 485.5 g/mol. This compound is notable for its ability to inhibit various receptor tyrosine kinases, including the platelet-derived growth factor receptor, epidermal growth factor receptor, fibroblast growth factor receptor, protein kinase A, and protein kinase C .

The primary mechanism of action for PDGFR Tyrosine Kinase Inhibitor III involves competitive inhibition of ATP binding to the kinase domain of the platelet-derived growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues, which is crucial for the activation of downstream signaling pathways involved in cell proliferation and survival. The compound's structure allows it to bind effectively to the ATP-binding site, thereby blocking the enzymatic activity of the receptor .

The synthesis of PDGFR Tyrosine Kinase Inhibitor III typically involves multi-step organic synthesis techniques. While specific synthetic pathways are proprietary and not extensively detailed in public literature, it generally includes the formation of a piperazinyl-quinazoline scaffold followed by various functional group modifications to achieve the desired potency and selectivity against PDGFR and related kinases .

PDGFR Tyrosine Kinase Inhibitor III is primarily used in research settings to study the role of platelet-derived growth factor signaling in cancer biology and other diseases characterized by abnormal cell proliferation. Its ability to inhibit multiple kinases makes it a valuable tool for investigating therapeutic strategies against tumors that are resistant to conventional treatments. Additionally, it may have potential applications in treating fibrotic diseases due to its inhibitory effects on fibroblast activation and proliferation .

Interaction studies have demonstrated that PDGFR Tyrosine Kinase Inhibitor III not only inhibits PDGF receptor activity but also affects other signaling pathways by inhibiting additional kinases such as epidermal growth factor receptor and fibroblast growth factor receptor. These interactions suggest that this compound could have broader implications in cancer therapy beyond targeting a single pathway, making it a candidate for combination therapies .

Several compounds exhibit similar mechanisms of action as PDGFR Tyrosine Kinase Inhibitor III. Here are some notable examples:

Compound NameTarget KinasesUnique Features
ImatinibBCR-ABL, PDGFRFirst-generation tyrosine kinase inhibitor; well-studied in chronic myeloid leukemia.
SorafenibRAF kinase, VEGFRMulti-kinase inhibitor with anti-angiogenic properties.
NintedanibVEGFR, FGFR, PDGFRApproved for idiopathic pulmonary fibrosis; inhibits multiple pathways involved in angiogenesis.
DasatinibBCR-ABL, SRC family kinasesPotent against imatinib-resistant strains; used in various leukemias.

PDGFR Tyrosine Kinase Inhibitor III stands out due to its selective inhibition profile and its ability to target multiple kinases simultaneously, which may enhance its effectiveness in treating complex diseases where multiple signaling pathways are involved .

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

485.20630436 g/mol

Monoisotopic Mass

485.20630436 g/mol

Heavy Atom Count

36

Wikipedia

PDGF receptor tyrosine kinase inhibitor III

Dates

Modify: 2024-02-18

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